ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate synthesis pathway
ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block, valued for its specific substitution pattern which allows for further elaboration into complex target molecules. This guide provides a comprehensive overview of the principal synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two primary, field-proven strategies: a direct cyclocondensation approach using methylhydrazine and an alternative route involving post-cyclization N-methylation. The discussion emphasizes the mechanistic rationale behind experimental choices, addresses critical challenges such as regioselectivity, and provides detailed, actionable laboratory protocols.
Introduction to the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide range of biologically active compounds, including the well-known anti-inflammatory drug Celecoxib.[1] The synthesis of polysubstituted pyrazoles is a topic of significant interest, as the nature and position of substituents dramatically influence the molecule's pharmacological profile. The target molecule, ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate, combines several desirable features: a rigid cyclopropyl group that can enhance binding affinity and metabolic stability, an ester handle for further functionalization (e.g., amidation), and a specific N-methylation pattern that locks the tautomeric form and influences solubility and receptor interaction.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target compound reveals the most viable synthetic disconnections. The core pyrazole ring is most commonly constructed via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] This forms the basis of our primary synthetic strategies.
As illustrated (Fig. 1), two main pathways emerge:
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Direct Cyclocondensation: A one-pot reaction between the key intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, and methylhydrazine.
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Post-Cyclization N-Methylation: A two-step sequence involving the initial formation of the NH-pyrazole using hydrazine, followed by a selective N-methylation.
Primary Pathway: Direct Cyclocondensation
This approach is often favored for its atom economy and fewer synthetic steps. The cornerstone of this pathway is the regioselective reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.
Principle and Mechanistic Insights
The reaction between a β-ketoester and a hydrazine is the most fundamental method for pyrazole construction.[1] In our case, the precursor is ethyl 4-cyclopropyl-2,4-dioxobutanoate, which possesses two electrophilic carbonyl carbons: a ketone adjacent to the cyclopropyl group and a ketone adjacent to the ester. Methylhydrazine has two nucleophilic nitrogen atoms. The reaction proceeds via initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group, forming a hydrazone intermediate. This is followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]
Causality of Regioselectivity: When using methylhydrazine, two regioisomers can potentially form. The selectivity is governed by the relative reactivity of the two carbonyl groups and the two nitrogen atoms.
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Electronic Effects: The ketone adjacent to the ester is typically more electrophilic.
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Steric Hindrance: The nitrogen atom bearing the methyl group is more sterically hindered and less nucleophilic than the terminal NH2 group. Therefore, the reaction is expected to initiate with the attack of the more nucleophilic NH2 group of methylhydrazine onto the more electrophilic keto-carbonyl adjacent to the ester. Subsequent cyclization leads preferentially to the desired 1,5-disubstituted pyrazole isomer. Acid catalysis is typically employed to activate the carbonyl groups towards nucleophilic attack.[1]
Synthesis of Key Intermediate: Ethyl 4-cyclopropyl-2,4-dioxobutanoate
This crucial 1,3-dicarbonyl precursor is synthesized via a Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate.
Experimental Protocol:
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Materials: Sodium ethoxide (NaOEt), anhydrous ethanol (EtOH), diethyl oxalate, cyclopropyl methyl ketone, diethyl ether, hydrochloric acid (HCl).
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Procedure: a. A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N2 or Ar). b. The solution is cooled to 0-5 °C, and diethyl oxalate (1.1 eq) is added. c. Cyclopropyl methyl ketone (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The formation of a solid precipitate (the sodium salt of the product) is typically observed.
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Work-up and Purification: a. The reaction mixture is cooled in an ice bath, and cold diethyl ether is added to precipitate the product salt completely. b. The solid is collected by filtration, washed with cold diethyl ether, and dried. c. The salt is then dissolved in water and acidified with cold 2M HCl to a pH of ~2-3, leading to the precipitation of the diketoester. d. The product is extracted with ethyl acetate, the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield ethyl 4-cyclopropyl-2,4-dioxobutanoate.
Detailed Protocol: Cyclocondensation with Methylhydrazine
Experimental Protocol:
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Materials: Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq), methylhydrazine (1.05 eq), ethanol (or glacial acetic acid as solvent), ethyl acetate, saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous Na₂SO₄.
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Procedure: a. Dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate in ethanol in a round-bottom flask equipped with a reflux condenser. b. Add methylhydrazine dropwise to the stirred solution at room temperature. A slight exotherm may be observed. c. After the addition, add a catalytic amount of glacial acetic acid.[4] d. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up and Purification: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate.
Alternative Pathway: Post-Cyclization N-Methylation
This two-step approach can be advantageous if methylhydrazine is unavailable or if the direct condensation yields an inseparable mixture of regioisomers. It offers greater control by first forming the unsubstituted pyrazole, which is then methylated.
Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
The initial step is analogous to the direct condensation but uses hydrazine hydrate instead of methylhydrazine.[4]
Experimental Protocol:
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Materials: Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq), hydrazine hydrate (1.05 eq), ethanol, glacial acetic acid (catalytic).
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Procedure: a. Follow the procedure outlined in Section 3.3, substituting methylhydrazine with hydrazine hydrate. b. The reaction is typically faster. Reflux for 2-4 hours and monitor by TLC.
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Work-up and Purification: a. The work-up is identical to that in Section 3.3. The resulting ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is often a solid that can be purified by recrystallization from an ethanol/water mixture.
N-Methylation of the Pyrazole Ring
The final step is the methylation of the pyrazole nitrogen. The key challenge is to achieve selective methylation at the N1 position. The choice of methylating agent and base is critical. While traditional agents like dimethyl sulfate or methyl iodide are effective, they are highly toxic.[5] Modern, greener alternatives like dimethyl carbonate (DMC) are increasingly preferred.[5][6]
Experimental Protocol (using Dimethyl Carbonate):
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Materials: Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq), sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), dimethyl carbonate (DMC, used as both reagent and solvent or with DMF), anhydrous dimethylformamide (DMF), ethyl acetate, water, brine.
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Procedure: a. To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF and the ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. b. Cool the solution to 0 °C and add sodium hydride portion-wise. Allow the mixture to stir for 30 minutes at this temperature to form the pyrazole anion. c. Add an excess of dimethyl carbonate.[5] d. Slowly warm the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
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Work-up and Purification: a. After cooling to room temperature, carefully quench the excess NaH by the slow addition of water. b. Pour the reaction mixture into water and extract with ethyl acetate (3x). c. Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate. d. Purify the crude product by silica gel column chromatography as described in Section 3.3.
Data and Characterization
The identity and purity of the final product and key intermediates must be confirmed by standard analytical techniques.
| Compound | Expected Yield (%) | Appearance | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Expected Mass [M+H]⁺ |
| Ethyl 4-cyclopropyl-2,4-dioxobutanoate | 65-75 | Pale yellow oil/solid | ~6.5 (s, 1H, enol-CH), 4.3 (q, 2H, -OCH₂-), 2.0 (m, 1H, cyclopropyl-CH), 1.3 (t, 3H, -CH₃), 1.1-1.2 (m, 4H, cyclopropyl-CH₂) | 185.08 |
| Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate | 70-85 | Off-white solid or oil | ~6.4 (s, 1H, pyrazole-H), 4.4 (q, 2H, -OCH₂-), 4.0 (s, 3H, N-CH₃), 2.1 (m, 1H, cyclopropyl-CH), 1.4 (t, 3H, -CH₃) | 195.11 |
Conclusion
The synthesis of ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate can be reliably achieved through two primary strategies. The direct cyclocondensation of ethyl 4-cyclopropyl-2,4-dioxobutanoate with methylhydrazine offers an efficient, one-pot route, with regioselectivity generally favoring the desired product. The alternative pathway, involving the formation of an NH-pyrazole followed by N-methylation, provides greater control and can be advantageous for overcoming regioselectivity issues. The use of greener methylating agents like dimethyl carbonate in the second step represents a significant improvement in safety and environmental impact over traditional methods.[5][6] The choice of pathway will ultimately depend on starting material availability, scalability requirements, and the desired purity profile for subsequent applications in drug discovery and development.
References
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. (2015).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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- Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. (2001). Chinese Journal of Modern Applied Pharmacy.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016). Google Patents.
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